molecular formula C19H18FNO3 B6412338 2-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% CAS No. 1261902-04-8

2-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%

Cat. No. B6412338
CAS RN: 1261902-04-8
M. Wt: 327.3 g/mol
InChI Key: DBUYQQXUWITHHA-UHFFFAOYSA-N
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Description

2-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, commonly referred to as 2-Fluoro-4-Phenylbenzoic Acid (FPA) is a synthetic compound which has been used in a variety of laboratory experiments. The compound was first synthesized in the late 1990s and has since been used in a variety of scientific research applications.

Scientific Research Applications

2-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a tool to study the effects of fluoro-substituted compounds on various biochemical pathways and processes. It has also been used to study the effects of fluoro-substituted compounds on the structure and function of proteins. Additionally, 2-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% has been used to study the effects of fluoro-substituted compounds on the metabolism of various drugs and other compounds.

Mechanism of Action

2-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% has been shown to act as an inhibitor of certain enzymes, including cyclooxygenase-2. It has also been shown to inhibit the activity of certain transcription factors, including nuclear factor-kappa B. Additionally, 2-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% has been shown to inhibit the activity of certain kinases, including protein kinase C.
Biochemical and Physiological Effects
2-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2. Additionally, 2-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% has been shown to inhibit the activity of certain transcription factors, including nuclear factor-kappa B. Additionally, 2-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% has been shown to inhibit the activity of certain kinases, including protein kinase C.

Advantages and Limitations for Lab Experiments

2-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of 2-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% is its relatively low cost compared to other synthetic compounds. Additionally, 2-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% is relatively easy to synthesize and can be easily purified through recrystallization. However, 2-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% is not very stable and is prone to degradation when exposed to heat or light. Additionally, 2-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% is not very soluble in water and can be difficult to work with in aqueous solutions.

Future Directions

There are a number of potential future directions for the use of 2-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% in scientific research. One potential direction is to further explore the effects of 2-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% on the structure and function of proteins. Additionally, further research could be done to explore the effects of 2-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% on other enzymes and transcription factors. Additionally, further research could be done to explore the potential use of 2-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% as a drug delivery system. Finally, further research could be done to explore the potential use of 2-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% as a therapeutic agent for the treatment of various diseases.

Synthesis Methods

2-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% can be synthesized by combining 4-(piperidine-1-carbonyl)phenylacetic acid and 2-fluorobenzoic acid in an aqueous solution. The reaction is then catalyzed with a base and heated to a temperature of approximately 100°C. The resulting product is a white crystalline solid which is then purified through recrystallization.

properties

IUPAC Name

2-fluoro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO3/c20-17-12-15(8-9-16(17)19(23)24)13-4-6-14(7-5-13)18(22)21-10-2-1-3-11-21/h4-9,12H,1-3,10-11H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUYQQXUWITHHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60692288
Record name 3-Fluoro-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid

CAS RN

1261902-04-8
Record name 3-Fluoro-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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